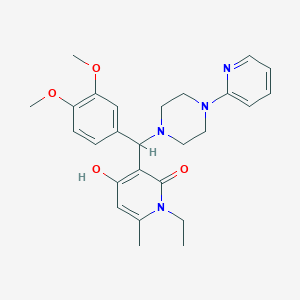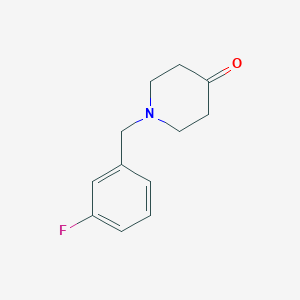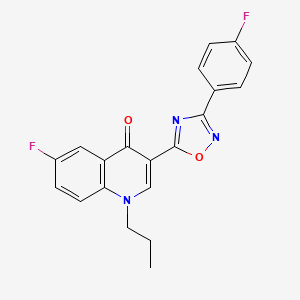
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(4-methoxyphenyl)propanamide, also known as FM19G11, is a small molecule inhibitor that has shown promise in scientific research for its potential therapeutic applications. FM19G11 has been found to have a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Scientific Research Applications
Antioxidant and Anticancer Activity : Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share structural similarities with the compound , have shown promising antioxidant and anticancer activities. These compounds exhibit significant radical scavenging activities and cytotoxic effects against certain cancer cell lines, suggesting the potential of similar structures for therapeutic applications (Tumosienė et al., 2020).
Biological Activities of Furan Derivatives : Furan derivatives have been extensively studied for their diverse biological activities, including antifungal, antibacterial, antioxidant, and cytotoxic properties. Research on furan compounds isolated from natural sources or synthesized in the lab has demonstrated their potential as bioactive molecules for pharmaceutical development (Xiao et al., 2014).
Photochemical Properties : The study of the photophysical properties of chalcone derivatives, which can include furan and methoxyphenyl groups, provides insights into the behavior of these compounds under different lighting conditions. This research can have implications for the development of materials with specific optical properties, useful in technologies like organic light-emitting diodes (OLEDs) and photovoltaics (Bangal et al., 1996).
Synthetic Applications : The synthesis and functionalization of furan and methoxyphenyl compounds are of significant interest in organic chemistry, offering routes to a wide range of complex molecules. Research into the synthetic strategies and reactions involving these moieties can contribute to the development of new drugs, materials, and catalysts (Ismail & Boykin, 2004).
properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-18(21,12-16-4-3-11-23-16)13-19-17(20)10-7-14-5-8-15(22-2)9-6-14/h3-6,8-9,11,21H,7,10,12-13H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOYTODNOROEBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)CCC2=CC=C(C=C2)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(4-methoxyphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-N-acetyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2381351.png)
![2-(4-fluorophenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2381352.png)


![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B2381357.png)





![1-[4-(1,2,4-Triazol-4-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2381366.png)

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2381370.png)
![N-(1-Cyanocyclopentyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2381372.png)